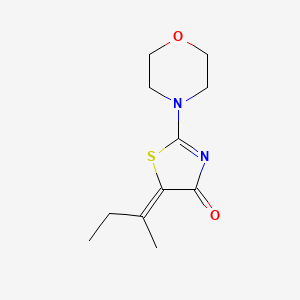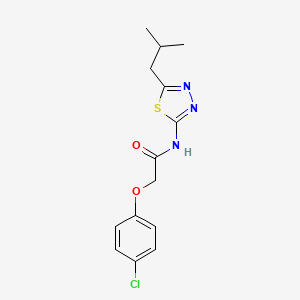
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(phenylthio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(phenylthio)acetamide, also known as DT-13, is a synthetic compound that has shown promising results in scientific research. It belongs to the thiazole family of compounds and has been found to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(phenylthio)acetamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. It also activates the p38 MAPK pathway, which plays a role in inflammation and stress response. Additionally, N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(phenylthio)acetamide has been found to increase the expression of antioxidant enzymes, which protect cells from oxidative damage.
Biochemical and Physiological Effects
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(phenylthio)acetamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in cancer cell invasion and metastasis. It also inhibits the production of inflammatory cytokines, such as TNF-α and IL-6, which play a role in chronic inflammation. N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(phenylthio)acetamide has been found to increase the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(phenylthio)acetamide has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. It has also been shown to have low toxicity in vitro and in vivo, making it a safe compound to work with. However, one limitation is that N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(phenylthio)acetamide has poor solubility in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for research on N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(phenylthio)acetamide. One area of interest is its potential as a cancer therapy. Further studies are needed to determine its efficacy in vivo and to optimize its dosing and administration. Another area of interest is its potential as an anti-inflammatory and antioxidant agent. Studies are needed to determine its mechanism of action in these pathways and to evaluate its potential for treating chronic inflammatory diseases. Additionally, N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(phenylthio)acetamide has been found to have antimicrobial properties, making it a potential candidate for developing new antibiotics. Further studies are needed to evaluate its efficacy against various bacterial and fungal pathogens.
Synthesemethoden
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(phenylthio)acetamide can be synthesized through a simple and efficient process. The synthesis involves the reaction of 2-chloroacetamide with 2-mercaptobenzoic acid to form the intermediate compound, which is then reacted with thioacetamide and sodium hydroxide to yield N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(phenylthio)acetamide. The purity of the compound can be further improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(phenylthio)acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and antioxidant properties. In vitro studies have shown that N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(phenylthio)acetamide inhibits the growth of various cancer cell lines, including breast, lung, and liver cancer cells. It also induces apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy.
Eigenschaften
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS2/c14-10(13-11-12-6-7-15-11)8-16-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGMFDZURPNEDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)NC(=O)CSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24807204 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-({4-[(isobutylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid](/img/structure/B5844182.png)
![5-bromo-N-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5844189.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5844196.png)

![4-({3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B5844204.png)
![methyl 3-{[(4-fluorophenyl)sulfonyl]amino}-2-methylbenzoate](/img/structure/B5844212.png)
![methyl 2-{[3-(2-furyl)acryloyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5844218.png)

![2-[(cyclopentylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5844230.png)



![N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-2-methylpropanamide](/img/structure/B5844282.png)
![methyl 2-[(cyclopropylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B5844288.png)